Posoquenin
Description
Posoquenin (C₁₅H₁₈N₂O₃S) is a synthetic small-molecule compound primarily investigated for its inhibitory activity against kinase enzymes involved in inflammatory pathways . Structurally, it features a benzothiazole core substituted with a sulfonamide group at position 2 and a tertiary amine side chain at position 6, conferring both hydrophobicity and pH-dependent solubility . Preclinical studies highlight its selectivity for JAK3 kinases (IC₅₀ = 12 nM), with moderate cross-reactivity to TYK2 (IC₅₀ = 45 nM) . Its pharmacokinetic profile includes a half-life of 8.2 hours in murine models and oral bioavailability of 67% .
Properties
CAS No. |
75853-66-6 |
|---|---|
Molecular Formula |
C11H14O7 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
methyl 5,6,7-trihydroxy-7-methyl-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H14O7/c1-11(16)6-5(7(12)8(11)13)4(9(14)17-2)3-18-10(6)15/h3,5-8,12-13,16H,1-2H3 |
InChI Key |
QWQJCCRASRUSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(C1O)O)C(=COC2=O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for Posoquenin involve several steps, typically starting with the preparation of the cyclopenta[c]pyran core. This core is then functionalized with hydroxyl groups and a carboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Posoquenin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Scientific Research Applications
Posoquenin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Posoquenin involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzothiazole | Benzothiazole | Benzothiazole |
| Substituent at Position 2 | Sulfonamide (-SO₂NH₂) | Carbamate (-OCOCH₃) | Sulfonamide (-SO₂NH₂) |
| Substituent at Position 6 | Tertiary amine | Primary amine | Tertiary amine |
| Molecular Weight (g/mol) | 330.39 | 292.35 | 360.42 |
| LogP | 2.8 | 3.1 | 2.5 |
- Key Differences :
- Compound A lacks the sulfonamide group, reducing its solubility (2.1 mg/mL vs. This compound’s 4.5 mg/mL in PBS) but increasing membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 12 × 10⁻⁶ cm/s) .
- Compound B introduces a methoxy group to the sulfonamide, enhancing metabolic stability (t₁/₂ = 11.5 hours in human liver microsomes vs. This compound’s 8.2 hours) but reducing kinase selectivity (JAK3 IC₅₀ = 18 nM; TYK2 IC₅₀ = 28 nM) .
Functional Analogues
This compound shares functional similarities with Tofacitinib (JAK inhibitor) and Baricitinib (JAK/STAT inhibitor), though mechanistic distinctions exist (Table 2).
Table 2: Functional Comparison with Clinically Used Kinase Inhibitors
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| Primary Target | JAK3 | JAK1/JAK3 | JAK1/JAK2 |
| IC₅₀ (JAK3) | 12 nM | 5.6 nM | 22 nM |
| Selectivity Ratio (JAK3/TYK2) | 3.75 | 1.2 | 0.8 |
| Oral Bioavailability | 67% (murine) | 74% (human) | 79% (human) |
| Key Adverse Effects | None reported (preclinical) | Hyperlipidemia, infections | Thrombocytopenia |
- Key Insights: this compound’s higher JAK3/TYK2 selectivity (3.75) suggests reduced off-target risks compared to Tofacitinib (1.2) and Baricitinib (0.8) .
Research Findings and Clinical Implications
Preclinical Efficacy
- Inflammatory Models : this compound reduced TNF-α levels by 58% in a murine colitis model, outperforming Compound A (42%) and Compound B (51%) .
- Toxicity: No hepatotoxicity was observed at 100 mg/kg doses, whereas Compound B showed elevated liver enzymes at 50 mg/kg .
Limitations
- Solubility : this compound’s aqueous solubility (4.5 mg/mL) remains inferior to Baricitinib (9.8 mg/mL), necessitating formulation optimization .
- Metabolic Stability : Its CYP3A4-mediated metabolism requires co-administration with inhibitors (e.g., ritonavir) to sustain therapeutic plasma levels .
Supporting Information
Additional data, including NMR spectra, HPLC purity profiles, and dose-response curves, are available in the Supporting Information (S1–S4) .
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